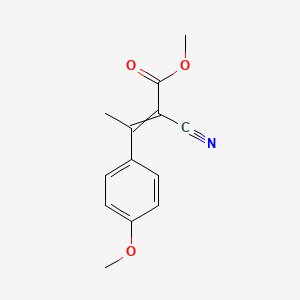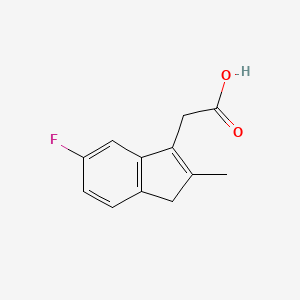
2,3,4,6-Tetrafluorophenylboronic acid
Übersicht
Beschreibung
2,3,4,6-Tetrafluorophenylboronic acid (TFPA) is an organoboron compound that is widely used in organic synthesis due to its unique properties. It is a white solid with a melting point of 169-170°C and a boiling point of 220°C. TFPA is a versatile reagent that has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis 2,3,4,5-Tetrafluorophenylboronic acid has demonstrated significant potential as a robust, air- and moisture-tolerant metal-free catalyst. It substantially enhances the scope of direct Friedel-Crafts alkylations across a wide range of slightly activated and neutral arenes. This includes polyarenes, enabling the efficient installation of prenyl units found in naturally occurring arenes. Notably, the alkylations with benzylic alcohols occur under remarkably mild conditions, highlighting the catalyst's versatility and mild reaction requirements (Ricardo et al., 2015).
Electrolyte Additive in Lithium-Ion Batteries 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a derivative of tetrafluorophenylboronic acid, has been identified as a promising bifunctional electrolyte additive for lithium-ion batteries. It showcases a reversible redox potential, making it a suitable redox shuttle for overcharge protection. Additionally, its boron center, a strong Lewis acid, can act as an anion receptor, potentially dissolving LiF generated during battery operation, thereby enhancing battery safety and performance (Chen & Amine, 2007), (Weng et al., 2011).
Organometallic Chemistry and Lewis Acidity Tetrafluorophenylboronic acid derivatives have been explored for their interesting properties in organometallic chemistry, particularly regarding Lewis acidity. Studies reveal unique behaviors such as restricted rotation around the B−O bond and strong Lewis acid interactions with various bases. This insight is valuable for applications involving complex molecular interactions and could potentially guide the development of new materials or catalysts (Britovsek et al., 2005).
Supramolecular Chemistry The unique structural properties of tetrafluorophenylboronic acid and its derivatives facilitate intriguing applications in supramolecular chemistry. For instance, tetraboronic acids have been utilized to construct isostructural diamondoid networks through hydrogen bonding. These structures exhibit significant porosity and potential for guest inclusion, making them interesting for materials science applications, particularly in areas like gas storage or separation (Fournier et al., 2003).
Safety and Hazards
TFPBA should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It is not classified as a hazardous substance or mixture .
Eigenschaften
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHKJSCYHAWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382551 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511295-00-4 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)






